1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal and material chemistry due to its unique structural properties .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one are rhodium and palladium complexes . It also exhibits potential inhibitory activity against c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration .
Mode of Action
The compound interacts with its targets through a reaction that takes place under mild basic conditions . It forms complexes with rhodium and palladium . In the context of c-Met kinase, it acts as an inhibitor, blocking the activity of the kinase .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway, demonstrating good catalytic activity that enables the coupling of aryl chlorides at room temperature . In the context of cancer, it interferes with the signaling pathway of c-Met kinase, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have shown good systemic exposure and oral bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values indicating potent inhibitory activity . It also demonstrates good catalytic activity in the Suzuki–Miyaura cross-coupling .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and basic conditions
Biochemical Analysis
Biochemical Properties
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one has been found to interact with various enzymes and proteins . The compound has been used in the synthesis of rhodium and palladium complexes, indicating its potential role in biochemical reactions .
Cellular Effects
Some studies suggest that it may have anti-tumor activity against certain cancer cell lines . It has been shown to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Molecular Mechanism
Preliminary studies suggest that it may inhibit c-Met kinase, a key enzyme involved in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one derivatives can be synthesized through various methods. One notable method involves the enantiospecific electrochemical rearrangement of alkyl carboxylic acids. This method allows for the efficient preparation of functionalized triazolopyridinones under mild conditions . Another common method is the conventional SN2 substitution from the corresponding triazolopyridinones and halides .
Industrial Production Methods: Industrial production of triazolopyridinone derivatives often involves large-scale electrochemical synthesis. This method is favored for its sustainability and ability to produce enantiopure triazolopyridinones on a decagram scale .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl carboxylic acids, halides, and various oxidizing and reducing agents .
Major Products: The major products formed from these reactions are functionalized triazolopyridinones, which have diverse applications in medicinal and material chemistry .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Investigated for their potential as multireceptor atypical antipsychotics.
Medicine: Used in the development of antidepressants and other pharmaceutical drugs.
Industry: Employed in the production of various materials and agrochemicals.
Comparison with Similar Compounds
Triazolopyridine: Another heterocyclic compound with a triazole ring fused to a pyridine ring.
Phenyl-1,3-oxazoles: Aromatic heterocyclic compounds containing a 1,3-oxazole substituted by a phenyl group.
Uniqueness: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is unique due to its ability to undergo a wide range of chemical reactions and its diverse applications in medicinal and material chemistry. Its derivatives are known for their high value in various fields, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRXNXBFJXXRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219980 | |
Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-71-7 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6969-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6969-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDIN-3(2H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5EWP6L1VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.